Home > Products > Screening Compounds P140593 > N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide - 2320146-17-4

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide

Catalog Number: EVT-3031032
CAS Number: 2320146-17-4
Molecular Formula: C19H26N6O
Molecular Weight: 354.458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide based on the provided scientific literature. The core structure of interest is the [, , ]triazolo[4,3-b]pyridazine scaffold.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities. The benzamide and sulfonamide groups were introduced at the 3-position of the [, , ]triazolo[4,3-b]pyridazine ring system. The study found that these compounds exhibited good to moderate antimicrobial activity. []

    Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide. Variations exist in the substituents at the 3 and 6 positions of the triazolopyridazine ring.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-MET inhibitor investigated for its potential in treating solid tumors. It exhibited species-dependent toxicity, particularly renal toxicity, attributed to the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). This metabolite was primarily observed in monkeys and humans, formed via aldehyde oxidase-mediated metabolism. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide. Structural differences are observed in the substituents, with Compound 1 having a methylisothiazole at the 6-position and a naphthyridine ring system at the 3-position, connected through a methylene linker.

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

    Compound Description: This compound acts as a c-Met kinase inhibitor, and its interaction with the kinase has been characterized through X-ray crystallography. []

    Relevance: Like N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide, this compound features the [, , ]triazolo[4,3-b]pyridazine scaffold. They differ in their substituents, notably with this compound having a pyrrolopyridine moiety linked through an ethyl group at the 3-position and an isopropyl amine at the 6-position.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

    Compound Description: This compound interacts with the first bromodomain of BRD4. Its binding has been studied structurally. []

    Relevance: Both this compound and N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide contain the [, , ]triazolo[4,3-b]pyridazine core structure. This compound has a methyl group at the 3-position and a piperidine-4-carboxamide substituent at the 6-position, linked via a piperazine-propyl chain, differentiating it structurally.

Overview

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide is a complex heterocyclic compound notable for its structural intricacies and potential biological applications. This compound features a triazolo-pyridazine core integrated with an azetidine and a cyclohexanecarboxamide moiety, making it a candidate for medicinal chemistry research.

Source and Classification

The compound can be classified under various categories depending on its structural components and biological activity. It falls within the realm of heterocyclic compounds, specifically those containing triazole and pyridazine rings. Research indicates that derivatives of this compound may exhibit significant interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide typically involves several key steps:

  1. Formation of the Triazolo-Pyridazine Core: This is achieved through the cyclization of hydrazine derivatives with appropriate pyridazine precursors under acidic conditions.
  2. Introduction of the Cyclopropyl Group: The cyclopropyl moiety is introduced via cyclopropanation reactions using suitable reagents, such as diazo compounds or metal-catalyzed methods.
  3. Synthesis of the Azetidine Ring: The azetidine structure can be formed through nucleophilic substitution reactions involving halogenated precursors in the presence of a base.
  4. Attachment of the Cyclohexanecarboxamide Group: This step typically involves coupling reactions where an amine reacts with an activated carboxylic acid derivative to form the desired amide bond.
  5. Purification: The final product is purified using standard techniques such as recrystallization or chromatography .
Molecular Structure Analysis

Structure and Data

The molecular structure of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide can be represented by its IUPAC name and corresponding InChI code:

  • IUPAC Name: N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide
  • InChI Code: A detailed InChI representation provides insight into the connectivity and stereochemistry of the compound.

The compound's structure features multiple rings and functional groups that contribute to its potential reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions:

  1. Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions can yield derivatives with altered oxidation states, potentially enhancing biological activity.
  3. Substitution Reactions: The presence of nucleophilic sites allows for substitution reactions where functional groups can be replaced or modified.

These reactions are crucial for exploring the compound's structure-activity relationship in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action for N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors.

Research suggests that compounds with similar structures may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This interaction could lead to downstream effects in cellular pathways relevant to disease processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide include:

  • Molecular Weight: Approximately 300 g/mol (exact value depends on specific substituents).
  • Solubility: Solubility characteristics in various solvents (water, ethanol) are important for formulation in drug development.

Chemical properties include stability under different pH conditions and reactivity towards nucleophiles or electrophiles based on its functional groups .

Applications

Scientific Uses

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide has potential applications in several scientific fields:

  1. Medicinal Chemistry: Investigated for therapeutic applications due to its unique structural features.
  2. Biological Research: Used to study interactions with biological targets like enzymes and receptors.
  3. Pharmaceutical Development: Explored for its potential as an antimicrobial or anticancer agent based on preliminary activity studies.
  4. Industrial Applications: May serve as an intermediate in synthesizing other bioactive compounds .

Properties

CAS Number

2320146-17-4

Product Name

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanecarboxamide

Molecular Formula

C19H26N6O

Molecular Weight

354.458

InChI

InChI=1S/C19H26N6O/c1-23(19(26)14-5-3-2-4-6-14)15-11-24(12-15)17-10-9-16-20-21-18(13-7-8-13)25(16)22-17/h9-10,13-15H,2-8,11-12H2,1H3

InChI Key

ZMEVSAMVQSSRPM-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5CCCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.